![molecular formula C9H16N4O2 B14693235 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- CAS No. 32516-05-5](/img/structure/B14693235.png)
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-diacetyl- is a bicyclic compound characterized by the presence of four nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- typically involves the acetylation of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane. The reaction is carried out under controlled conditions, often using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Known for its explosive properties and used in propellants and explosives.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: Used as a ligand in the synthesis of diiron dithiolate complexes.
Uniqueness
1,3,5,7-Tetraazabicyclo[33Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
32516-05-5 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(7-acetyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C9H16N4O2/c1-8(14)12-4-10-3-11(5-12)7-13(6-10)9(2)15/h3-7H2,1-2H3 |
InChI Key |
BUPCSJIRCTYAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN2CN(C1)CN(C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


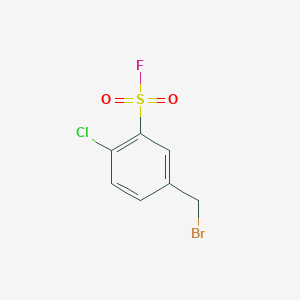
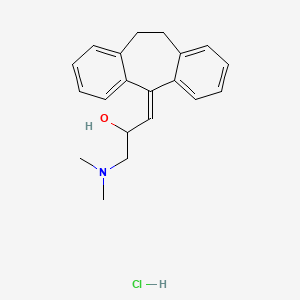
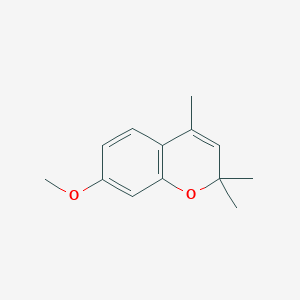
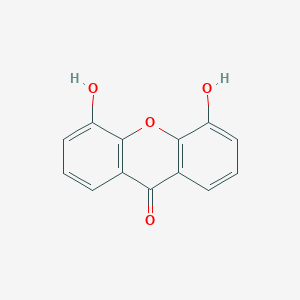

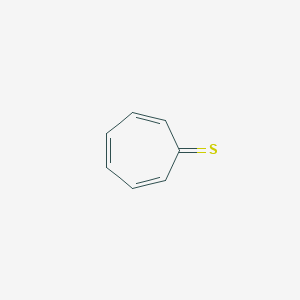
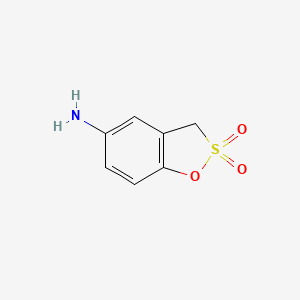
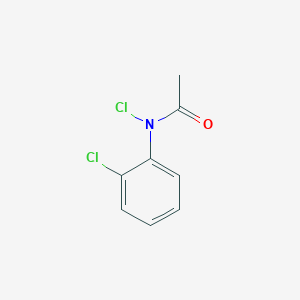
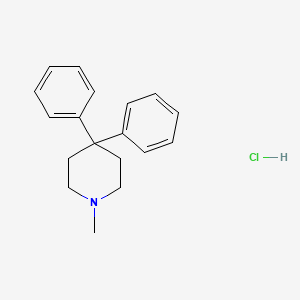

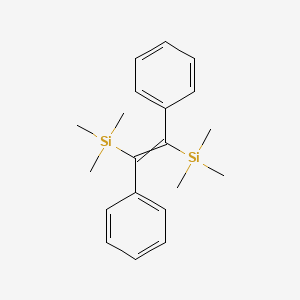
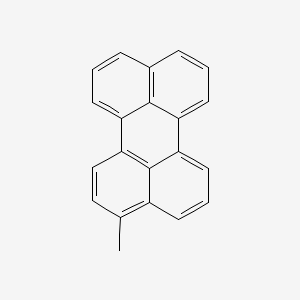
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
